Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate

Catalog No.
S686558
CAS No.
83410-38-2
M.F
C8H9BrN2O2
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate

CAS Number

83410-38-2

Product Name

Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate

IUPAC Name

ethyl 5-bromo-2-methylpyrimidine-4-carboxylate

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C8H9BrN2O2/c1-3-13-8(12)7-6(9)4-10-5(2)11-7/h4H,3H2,1-2H3

InChI Key

JGNFJQXAJBLYED-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC(=NC=C1Br)C

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1Br)C

Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate is a heterocyclic organic compound characterized by its unique structure, which incorporates a bromine atom and a carboxylate group within a pyrimidine ring. Its molecular formula is C8H9BrN2O2C_8H_9BrN_2O_2, and it has a molecular weight of approximately 245.07 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the bromine substituent, which enhances its reactivity and versatility in

  • Synthetic Precursor

    The presence of a reactive bromine atom and an ester group makes this molecule a potential building block for the synthesis of more complex pyrimidine derivatives. Pyrimidines are a class of heterocyclic aromatic compounds with diverse biological activities. By substituting the bromine or modifying the ester group, researchers could create new molecules with desired properties for further investigation [].

  • Medicinal Chemistry

    Pyrimidines are found in many essential biomolecules, including DNA and RNA. Molecules with a pyrimidine core structure have been explored for their potential as therapeutic agents []. Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate could serve as a starting material for the development of new drugs targeting various diseases.

  • Material Science

    Heterocyclic compounds like pyrimidines can be used in the development of novel functional materials. The specific properties of Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate, once explored, could be valuable for applications in areas like organic electronics or catalysis [].

, making it an important intermediate in synthetic chemistry:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, allowing for the formation of diverse derivatives.
  • Suzuki-Miyaura Coupling: This reaction involves coupling the brominated pyrimidine with boronic acids or esters in the presence of a palladium catalyst, facilitating the synthesis of biaryl compounds.
  • Reduction Reactions: The compound can be reduced to yield different derivatives using reducing agents like lithium aluminum hydride.

These reactions are pivotal for synthesizing more complex molecules, particularly in pharmaceutical development.

While specific biological activities of ethyl 5-bromo-2-methylpyrimidine-4-carboxylate are not extensively documented, compounds containing brominated pyrimidines often exhibit significant biological properties. They may act as inhibitors or modulators of various enzymes and receptors, suggesting potential therapeutic applications. Research into its interactions with biological systems indicates that it may have roles in modulating biochemical pathways relevant to disease mechanisms.

The synthesis of ethyl 5-bromo-2-methylpyrimidine-4-carboxylate typically involves the bromination of 2-methylpyrimidine-4-carboxylate. The reaction is generally performed using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. Controlled temperature conditions are crucial to avoid over-bromination and to ensure high yield and purity of the product.

In an industrial setting, continuous flow processes may enhance efficiency and scalability, utilizing automated systems for precise control over reaction parameters.

Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate has several important applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is investigated for its potential as a precursor in the synthesis of biologically active molecules.
  • Medicine: It is explored for its role in developing new pharmaceuticals, particularly those targeting cancer and infectious diseases.
  • Industry: Utilized in producing agrochemicals and materials with specific properties due to its unique chemical structure.

Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate shares structural similarities with several other compounds within the pyrimidine family. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate1551414-19-70.97
5-Bromo-2-methylpyrimidine-4-carboxylic acid83410-38-20.91
Methyl 5-bromo-4-methylpyrimidine-2-carboxylate1823969-59-00.86
Ethyl 5-bromopyrimidine-2-carboxylate1197193-30-80.80

Uniqueness

Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate is unique due to its specific substitution pattern that imparts distinct chemical and physical properties. This makes it particularly useful in synthetic applications where other similar compounds may not be as effective. Its combination of a brominated pyrimidine structure with a carboxylate group enhances its utility as a synthetic intermediate, especially in pharmaceutical and agrochemical development.

XLogP3

1.8

Wikipedia

5-Bromo-2-methylpyrimidine-4-carboxylic acid ethyl ester

Dates

Last modified: 08-15-2023

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